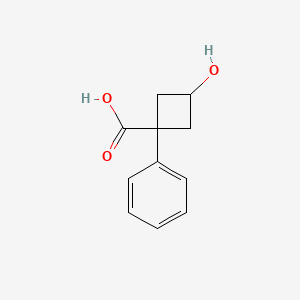
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone, also known as MDPV, is a synthetic cathinone and a potent psychostimulant. It is a member of the pyrovalerone family of compounds and has been classified as a Schedule I drug in the United States due to its high abuse potential and lack of accepted medical use. Despite its legal status, MDPV has gained popularity as a recreational drug and has been associated with numerous adverse effects, including addiction, psychosis, and death.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-alkylamino acetophenones : The reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides yields N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, which are intermediates in the synthesis of 3-(N-alkylamino)acetophenones. These compounds are significant in organic chemistry for their potential applications in pharmaceuticals and materials science (Albright & Lieberman, 1994).
Formation of bis-ferrocenyl 1,3-dioxolane complex : The reaction between ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene leads to the formation of a bis-ferrocenyl 1,3-dioxolane complex. This compound has potential applications in the field of organometallic chemistry, particularly in the development of new materials and catalysts (Ahumada et al., 2013).
Synthesis of vic-dioxime complexes : N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and similar compounds are synthesized for forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in coordination chemistry and could be explored for their catalytic properties or as models for biological systems (Canpolat & Kaya, 2005).
Synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] : This research involves the synthesis and characterization of a particular polymer derived from 2-phenyl-1,3-dioxolane. The study of its thermal degradation is essential for understanding its stability and potential applications in materials science (Coskun et al., 1998).
Mechanochemistry of pharmaceuticals : The mechanochemical treatment of pharmaceuticals containing 2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone derivatives can lead to various degradation products. This study is crucial in the field of pharmaceutical sciences, particularly for understanding the stability and degradation pathways of drugs (Andini et al., 2012).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVHANONQNXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)





